butyl 4-(1H-pyrrol-1-yl)benzoate
Description
Butyl 4-(1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a pyrrole substituent at the para position of the aromatic ring. These compounds are typically used as solvents, fragrance ingredients, or preservatives in consumer products like glow sticks .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
butyl 4-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-12-18-15(17)13-6-8-14(9-7-13)16-10-4-5-11-16/h4-11H,2-3,12H2,1H3 |
InChI Key |
TXYSCEDCDACLTP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chemical Structure and Stability
- Butyl benzoate (CAS 136-60-7): A simple ester of butyl alcohol and benzoic acid. Under UV/TiO₂ systems, it undergoes hydrolysis and decarboxylation to form benzoic acid and mono-butyl phthalate. Photodegradation also generates butyl-(2E,4E)-7-oxohepta-2,4-dienoate as a ring-opening product .
- For example, hydroxyl radical attack might favor substitution at the pyrrole ring, leading to distinct byproducts compared to butyl benzoate.
Degradation Pathways
Note: The pyrrole group may stabilize intermediates or redirect degradation pathways compared to unsubstituted benzoates .
Key Findings :
- Butyl benzoate’s safety classification varies between suppliers, highlighting regulatory inconsistencies .
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